2-Ethyl-4-propylaniline

Catalog No.
S15982818
CAS No.
849208-86-2
M.F
C11H17N
M. Wt
163.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-4-propylaniline

CAS Number

849208-86-2

Product Name

2-Ethyl-4-propylaniline

IUPAC Name

2-ethyl-4-propylaniline

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

InChI

InChI=1S/C11H17N/c1-3-5-9-6-7-11(12)10(4-2)8-9/h6-8H,3-5,12H2,1-2H3

InChI Key

IXKYZRVPLXMJSH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)N)CC

2-Ethyl-4-propylaniline is an organic compound with the chemical formula C11H17NC_{11}H_{17}N. It belongs to the class of anilines, which are characterized by the presence of an amino group attached to a benzene ring. This compound features a propyl group and an ethyl group attached to the aromatic ring, specifically at the 4 and 2 positions, respectively. The structure can be represented as follows:

This compound is primarily used in organic synthesis and as an intermediate in various

  • Oxidation: This compound can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Nitro derivatives can be reduced back to the amine using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in various substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid for nitration and sulfuric acid for sulfonation.

Several methods exist for synthesizing 2-ethyl-4-propylaniline:

  • Friedel-Crafts Acylation and Reduction: This method involves the acylation of benzene derivatives followed by reduction to yield the desired alkylated aniline.
  • Nucleophilic Substitution: Direct nucleophilic substitution of haloarenes with alkylamines is another viable route for its preparation.
  • Industrial Production: Large-scale production typically utilizes optimized versions of these synthetic routes, employing continuous flow reactors and advanced catalytic systems to enhance yield and cost-effectiveness.

2-Ethyl-4-propylaniline is utilized in various applications:

  • Organic Synthesis: It serves as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.
  • Chemical Research: The compound is often used in laboratories for studying reaction mechanisms involving amines and aromatic compounds.
  • Material Science: It may be involved in synthesizing polymers or other materials that require specific functional groups.

When comparing 2-ethyl-4-propylaniline with other similar compounds, several noteworthy analogs include:

Compound NameChemical FormulaKey Features
2-EthylanilineC8H11NC_8H_{11}NLacks propyl group; simpler structure
4-IsopropylanilineC10H15NC_{10}H_{15}NIsopropyl group instead of ethyl
N,N-DiethylanilineC10H15NC_{10}H_{15}NTwo ethyl groups attached to nitrogen
3-Ethyl-4-methylanilineC11H15NC_{11}H_{15}NMethyl group at position 4; ethyl at position 3

Uniqueness: The unique arrangement of ethyl and propyl groups in 2-ethyl-4-propylaniline provides distinct steric and electronic properties compared to its analogs. This structural configuration may influence its reactivity and interactions in synthetic pathways.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

163.136099547 g/mol

Monoisotopic Mass

163.136099547 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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